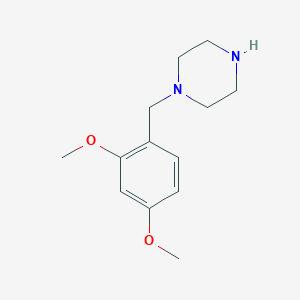
5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, incorporating bromine, piperidine, and pyrimidine moieties, allows it to engage in diverse chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. Initial steps may include the preparation of key intermediates like cyclopropylpyrimidine and bromopyrimidine, followed by coupling reactions using reagents such as piperidine and appropriate catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production might involve continuous flow synthesis, employing automated systems for precise control of reaction parameters. This method ensures consistent quality and scalability, which is essential for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions, using agents such as sodium borohydride, could yield reduced forms with potentially different properties.
Substitution: : The bromine atom in the structure is a reactive site for substitution reactions, where nucleophiles can replace the bromine, forming new compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols
Reaction Conditions: : Controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and inert atmospheres (e.g., nitrogen or argon)
Major Products
Oxidation Products: : Oxidized derivatives with additional functional groups like hydroxyl or carbonyl
Reduction Products: : Reduced forms with potentially different hydrogen arrangements
Substitution Products: : New compounds with varied substituents replacing the bromine atom
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine has extensive applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure offers diverse reactivity, making it a valuable tool for organic synthesis.
Biology: : Potential application as a molecular probe to study cellular mechanisms due to its ability to interact with various biological targets.
Medicine: : Investigated for potential therapeutic properties, possibly as a candidate for drug development.
Industry: : Applied in the manufacturing of advanced materials, potentially impacting pharmaceuticals and chemical manufacturing.
Mecanismo De Acción
The exact mechanism of action depends on its specific application. In a biological context, it may target specific enzymes or receptors, modulating their activity. The molecular interactions often involve binding to active sites or interacting with key amino acid residues, influencing biochemical pathways.
Comparación Con Compuestos Similares
Comparing 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine with other similar compounds highlights its unique features:
Similar Compounds: : 5-Bromo-2-pyrimidinamine, 6-Cyclopropylpyrimidine derivatives
Uniqueness: : The combination of the bromine and piperidine moieties, along with the cyclopropylpyrimidine structure, offers a distinctive set of reactivities and biological interactions, not typically found in similar compounds.
There you have it—a detailed deep dive into this compound. Intriguing stuff! What piques your interest the most about this compound?
Propiedades
IUPAC Name |
4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXTYNOZVFZXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2974274.png)

![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide](/img/structure/B2974292.png)

